molecular formula C22H19BrClNO B11557351 3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one

3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one

Cat. No.: B11557351
M. Wt: 428.7 g/mol
InChI Key: HOSCNGAMVAHOPY-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of three aromatic rings substituted with bromine, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. One common method is the condensation reaction between 3-bromoaniline, 4-chlorobenzaldehyde, and 4-methylacetophenone in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Bromophenyl)amino]-3-(4-fluorophenyl)-1-(4-methylphenyl)propan-1-one
  • 3-[(3-Chlorophenyl)amino]-3-(4-bromophenyl)-1-(4-methylphenyl)propan-1-one
  • 3-[(3-Bromophenyl)amino]-3-(4-methylphenyl)-1-(4-chlorophenyl)propan-1-one

Uniqueness

3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one is unique due to its specific substitution pattern on the aromatic rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C22H19BrClNO

Molecular Weight

428.7 g/mol

IUPAC Name

3-(3-bromoanilino)-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C22H19BrClNO/c1-15-5-7-17(8-6-15)22(26)14-21(16-9-11-19(24)12-10-16)25-20-4-2-3-18(23)13-20/h2-13,21,25H,14H2,1H3

InChI Key

HOSCNGAMVAHOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC(=CC=C3)Br

Origin of Product

United States

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